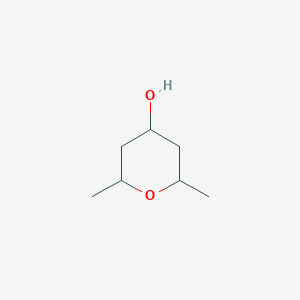

2,6-Dimethyloxan-4-ol

Overview

Description

2,6-Dimethyloxan-4-ol (DMO) is a highly reactive and versatile chemical compound that has a wide range of applications in the fields of synthetic chemistry, material science, and biochemistry. It is also known as 4-methyl-2,6-dioxan or methyl-2,6-dioxane. DMO is a colorless liquid with a boiling point of 153°C and a molecular weight of 86.1 g/mol. It is soluble in water and organic solvents, and is stable under normal storage conditions. DMO is used as a starting material for the synthesis of a variety of organic compounds, and is also used as a solvent for the synthesis of polymers, pharmaceuticals, and other materials.

Scientific Research Applications

Peroxyl-Radical-Scavenging Activity

- 2,6-Dimethyloxan-4-ol has been studied for its radical scavenging activity. It demonstrated significant activity against peroxyl radicals, comparable to linalool, a well-known antioxidant among monoterpene alcohols. This research contributes to understanding the structural properties and potential antioxidant applications of this compound (Stobiecka et al., 2016).

Vibrational Analysis in Molecular Structure

- Studies have been conducted on the infrared and Raman spectra of dimethylhexanes, including variants of dimethyloxan-4-ol. These studies help in understanding the molecular structure and dynamics, which is essential for various scientific applications (Crowder & Jaiswal, 1983).

Combustion Chemistry of Hydrocarbon Fuels

- Research on the combustion behavior of isomers of dimethyloxan-4-ol, like 2,5-dimethylhexane, provides insights into the combustion characteristics of hydrocarbon fuels. This is crucial for developing efficient and cleaner combustion systems (Sarathy et al., 2014).

Synthesis of Chemical Compounds

- 2,6-Dimethyloxan-4-ol and its analogues have been studied in the synthesis of various chemical compounds, including dimethylnaphthalene, which is significant for the production of high-performance materials (Güleç et al., 2018).

Environmental Pollution and Biodegradation

- Studies have explored the degradation of dimethylphenol, a monomer of plastic and a variant of dimethyloxan-4-ol, by specific bacteria. This research is crucial for understanding and addressing environmental pollution due to plastic residues (Ji et al., 2019).

properties

IUPAC Name |

2,6-dimethyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-3-7(8)4-6(2)9-5/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFMWPOZZNNSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569735 | |

| Record name | 2,6-Dimethyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyloxan-4-ol | |

CAS RN |

33747-09-0, 41866-70-0 | |

| Record name | 2,6-Dimethyloxan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyloxan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.